Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate
Description
Molecular Formula: C₂₁H₂₅FN₂O₄S
Molecular Weight: 420.5 g/mol
Key Structural Features:
- Thiophene core: Substituted at positions 2, 3, 4, and 5 with functional groups.
- 2-(2-Fluorobenzamido): A fluorinated aromatic amide group.
- 5-(Dipropylcarbamoyl): A carbamate moiety with dipropyl substituents.
- 4-Methyl group: Enhances steric bulk and lipophilicity.
- 3-Carboxylate methyl ester: Improves solubility and metabolic stability .
This compound is part of a broader class of thiophene derivatives with applications in medicinal chemistry, particularly as intermediates or bioactive agents. Its synthesis involves multi-step coupling reactions, as seen in structurally related compounds (e.g., ).
Properties
Molecular Formula |
C21H25FN2O4S |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
methyl 5-(dipropylcarbamoyl)-2-[(2-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H25FN2O4S/c1-5-11-24(12-6-2)20(26)17-13(3)16(21(27)28-4)19(29-17)23-18(25)14-9-7-8-10-15(14)22/h7-10H,5-6,11-12H2,1-4H3,(H,23,25) |
InChI Key |
NKCZNWFEMJURLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC=CC=C2F)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions
-
Thiophene Core Synthesis:
- The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Scientific Research Applications
Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzamido group can enhance binding affinity to specific targets, while the thiophene ring can facilitate interactions with hydrophobic regions of proteins.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations:
Halogen Substitution :
- The 2-fluorobenzamido group in the target compound vs. 4-chlorobenzamido in the analog (C₂₁H₂₅ClN₂O₄S) highlights the role of halogen position and type. Fluorine, being smaller and more electronegative, may enhance metabolic stability and binding affinity compared to chlorine .
- Molecular weight differences (~16 g/mol between F and Cl analogs) correlate with halogen atomic mass.
Carbamoyl Group Variations :
- Dipropylcarbamoyl (target) vs. p-tolylcarbamoyl (C₂₀H₁₈N₂O₄S₂): Dipropyl groups increase lipophilicity (logP), whereas aromatic p-tolyl groups may enhance π-π stacking interactions in biological targets .
Core Heterocycle :
- Thiophene (target) vs. pyrimidine (EFB-1 analog): Thiophene derivatives generally exhibit higher rigidity and planarity, influencing solubility and membrane permeability .
Physicochemical Properties
- Melting Points : Fluorinated thiophene derivatives (e.g., compounds) show melting points in the 173–180°C range, similar to the target compound’s expected range. Chlorinated analogs may exhibit higher melting points due to stronger intermolecular forces .
- Rf Values : Thiophene-based compounds in have Rf values of 0.48–0.66 (ethyl acetate/petroleum ether), suggesting moderate polarity. The target compound’s dipropylcarbamoyl group may lower polarity, increasing Rf slightly .
Potential Bioactivity
- Anti-Inflammatory Activity : The 2-fluorobenzamido group in EFB-1 () inhibits superoxide production in neutrophils, suggesting a role for fluorine in modulating redox activity. The target compound’s fluorobenzamido group may confer similar properties .
- Enzyme Binding : Carbamoyl and carboxylate groups in thiophene derivatives (e.g., sulfonylureas) often interact with enzymatic active sites, hinting at possible kinase or protease inhibition for the target compound .
Biological Activity
Methyl 5-(dipropylcarbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including enzyme inhibition, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈F N₃O₃S
- Molecular Weight : 303.36 g/mol
- IUPAC Name : this compound
The compound features a thiophene ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a fluorobenzamide moiety enhances its potential interactions with biological targets.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit notable enzyme inhibitory activities:
-
Histone Deacetylase (HDAC) Inhibition :
- Compounds with structural similarities have been shown to inhibit HDACs, which play a crucial role in regulating gene expression and are implicated in various cancers. For instance, derivatives of thiophene have demonstrated HDAC inhibitory activity, suggesting that this compound could also exhibit similar effects .
- Xanthine Oxidase Inhibition :
Antioxidant Activity
Several studies have highlighted the antioxidant properties of thiophene derivatives. These compounds can scavenge free radicals, thus protecting cells from oxidative stress, which is linked to various pathologies including cancer and neurodegenerative diseases.
Case Study 1: HDAC Inhibitory Activity
A study focusing on the synthesis of thiophene derivatives reported that certain compounds exhibited significant HDAC inhibitory activity, with IC50 values indicating their potency compared to established inhibitors. This suggests that this compound may also possess similar efficacy in inhibiting HDACs, providing a basis for further investigation into its anticancer properties .
Case Study 2: Xanthine Oxidase Inhibition
In vitro assays conducted on related compounds demonstrated varying degrees of xanthine oxidase inhibition, with some exhibiting IC50 values in the low micromolar range. This positions the compound as a potential candidate for further development in managing conditions associated with elevated uric acid levels .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
